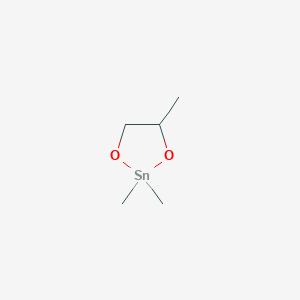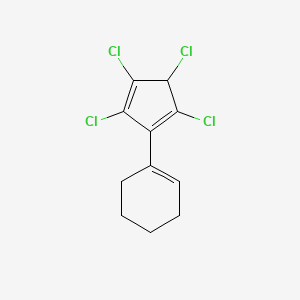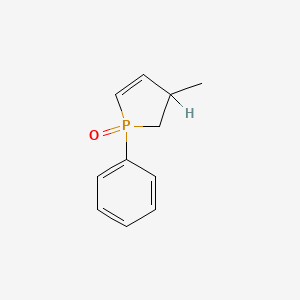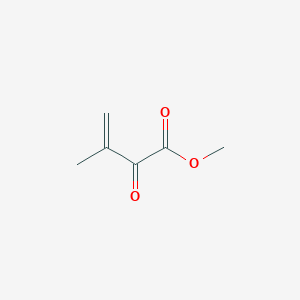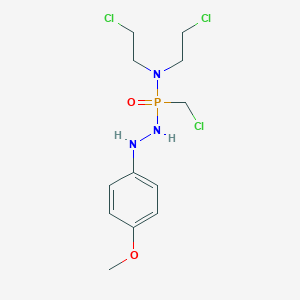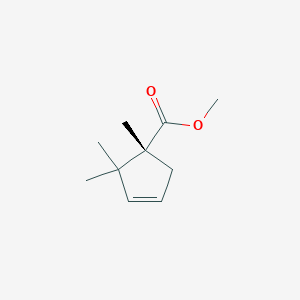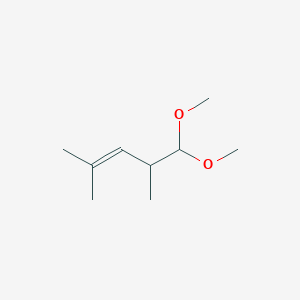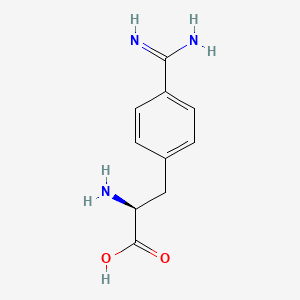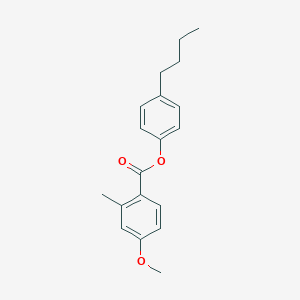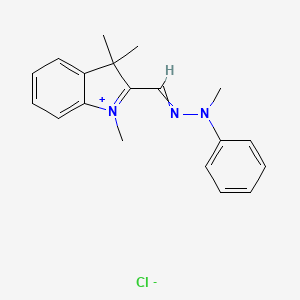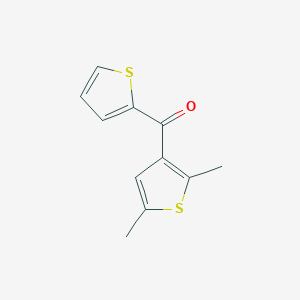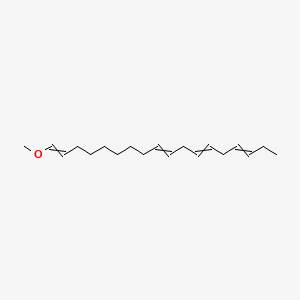
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce a fully saturated hydrocarbon.
Applications De Recherche Scientifique
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene has several scientific research applications:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism by which (1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E,9E,12E,15E)-1-Hydroxy-1,9,12,15-octadecatetraene
- (1E,9E,12E,15E)-1-Amino-1,9,12,15-octadecatetraene
Uniqueness
(1E,9E,12E,15E)-1-Methoxy-1,9,12,15-octadecatetraene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different functional groups, such as hydroxyl or amino groups.
Propriétés
Numéro CAS |
56847-00-8 |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1-methoxyoctadeca-1,9,12,15-tetraene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h4-5,7-8,10-11,18-19H,3,6,9,12-17H2,1-2H3 |
Clé InChI |
LMYVIYZAMZTEJM-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCC=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


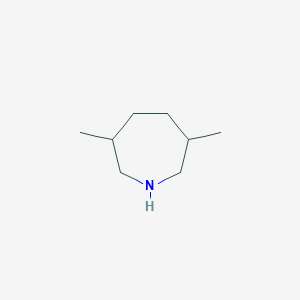
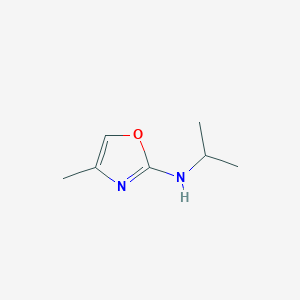
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
